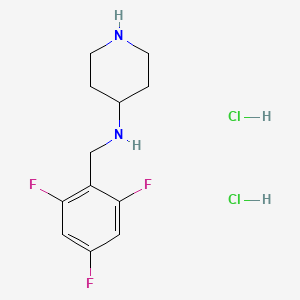

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

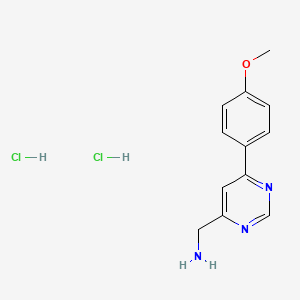

“N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2F3N2 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of “N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzyl group that is substituted with three fluorine atoms . The compound also includes two chloride ions, as indicated by the “dihydrochloride” in its name .Physical And Chemical Properties Analysis

The molecular weight of “N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” is approximately 317.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Antihistaminic Activity

Research on related N-heterocyclic 4-piperidinamines, such as the synthesis and evaluation of their antihistaminic activity, provides a framework for understanding how compounds like N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride could be synthesized and evaluated for potential biological activities. The development of phenylethyl derivatives exhibiting potent antihistamine properties suggests a methodology for assessing the biological efficacy of similar compounds (Janssens et al., 1985).

Anti-tubercular Agents

The synthesis and evaluation of 2,4-diaminoquinazoline derivatives for their potential as anti-tubercular agents highlight a systematic approach to exploring structure-activity relationships. This research outlines a process for assessing the biological activity of compounds against specific pathogens, such as Mycobacterium tuberculosis, and could guide the investigation of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride against similar targets (Odingo et al., 2014).

Analytical Methods for Amines

Analytical techniques for aliphatic amines in environmental samples, through derivatization and gas chromatography-mass spectrometry (GC-MS), provide a basis for the analytical evaluation of related compounds. Such methodologies are essential for understanding the environmental presence and impact of synthetic amines, including those structurally related to N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride (Sacher et al., 1997).

Nucleoside Transport Protein Inhibition

The inhibition of nucleoside transport proteins by compounds with alkylamine substituents, such as C8-alkylamine-substituted purines, offers insight into the development of therapeutic agents targeting specific cellular mechanisms. This research could inform the design and functional evaluation of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride for similar biomedical applications (Tromp et al., 2005).

Functionalization of Graphene Oxide

The microwave-assisted functionalization of graphene oxide with amines, including piperidine derivatives, highlights an application in materials science. This methodology demonstrates the potential of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride for modifying materials to enhance their electrochemical properties, which could be beneficial in developing advanced materials for energy storage and other applications (Caliman et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2,4,6-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2.2ClH/c13-8-5-11(14)10(12(15)6-8)7-17-9-1-3-16-4-2-9;;/h5-6,9,16-17H,1-4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSXZKTLDIJEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=C(C=C(C=C2F)F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)

![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2997283.png)

![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2997285.png)

![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)

![1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2997291.png)